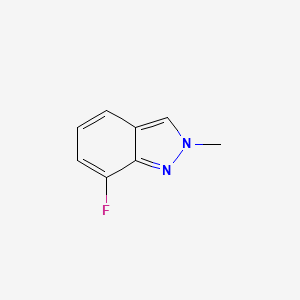

7-Fluoro-2-methyl-2H-indazole

説明

7-Fluoro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 7th position and a methyl group at the 2nd position makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

作用機序

Target of Action

2h-indazoles, the class of compounds to which it belongs, are widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .

Mode of Action

2h-indazoles are known to interact with their targets through various mechanisms, including transition metal-catalyzed c–h activation or a radical pathway, transition metal-catalyzed ortho c2′–h functionalization, and remote c–h functionalization at the benzene ring .

Biochemical Pathways

2h-indazoles are known to be involved in a variety of biochemical pathways due to their presence in bioactive natural products and drug molecules .

Result of Action

2h-indazoles are known to exhibit distinctive bioactivities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-2H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-fluorobenzaldehyde with hydrazine, followed by methylation. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of 2-fluorobenzylamines with sodium azide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 7-Fluoro-2-methyl-2H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

類似化合物との比較

2-Methyl-2H-indazole: Lacks the fluorine atom, resulting in different biological activities.

7-Chloro-2-methyl-2H-indazole: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

2-Methyl-1H-indazole: Different tautomeric form with distinct chemical properties.

Uniqueness: 7-Fluoro-2-methyl-2H-indazole stands out due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in medicinal chemistry .

生物活性

Overview

7-Fluoro-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a fluorine atom at the 7th position and a methyl group at the 2nd position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

The compound has the following chemical formula: . Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized using reagents like potassium permanganate.

- Reduction : Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

- Substitution : Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the fluorine atom.

This compound interacts with biological targets through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical cellular pathways.

- Receptor Modulation : The compound can modulate receptor activity, influencing various physiological responses.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, particularly through caspase activation, leading to programmed cell death in cancer cells.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in anticancer research:

Anticancer Activity

A study on indazole derivatives highlighted that compounds with similar structures demonstrated potent cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer), A549 (lung cancer), and Caco2 (colorectal cancer) cells. The results showed:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4f | MCF-7 | 1.629 |

| 4i | MCF-7 | 1.841 |

| 4a | MCF-7 | 2.958 |

| 4g | MCF-7 | 4.680 |

| 4d | MCF-7 | 4.798 |

These compounds exhibited cytotoxicity stronger than standard reference drugs, indicating their potential as effective anticancer agents .

Apoptosis Induction

The mechanism of action for these compounds includes the induction of apoptosis through:

- Caspase Activation : Compounds like 4f and 4i significantly increased caspase-3/7 activity, leading to enhanced apoptosis in treated cells compared to untreated controls.

Safety Profile

In addition to their efficacy against cancer cells, these compounds have shown a favorable safety profile towards normal cells (e.g., MCF10a), suggesting that they may selectively target cancerous tissues while sparing healthy ones .

Case Studies

A notable case study involved synthesizing new indazole-pyrimidine derivatives, which included the evaluation of their biological activities. The study concluded that these derivatives could serve as promising leads for developing new anticancer therapies due to their ability to induce apoptosis and inhibit cell proliferation effectively.

特性

IUPAC Name |

7-fluoro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFYTAZKXBYYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743253 | |

| Record name | 7-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337881-42-1 | |

| Record name | 2H-Indazole, 7-fluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。